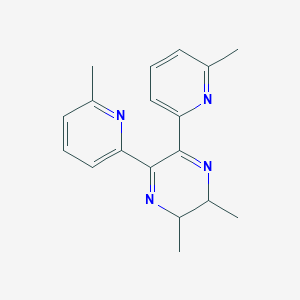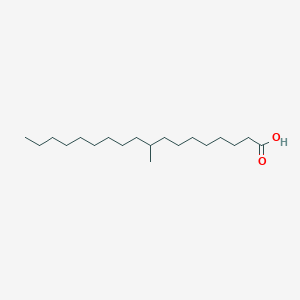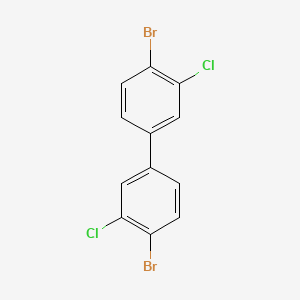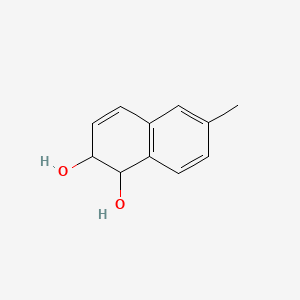![molecular formula C21H16Cl2O3 B14403504 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde CAS No. 88036-81-1](/img/structure/B14403504.png)
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a benzaldehyde core via methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: 3,4-Bis[(4-chlorophenyl)methoxy]benzoic acid.
Reduction: 3,4-Bis[(4-chlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde exerts its effects is primarily through its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with different substituents, leading to different reactivity and applications.
3-(4-Chlorophenoxy)benzaldehyde: Shares the 4-chlorophenyl group but differs in the overall structure and properties.
Uniqueness: 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is unique due to the presence of two 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other related compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
88036-81-1 |
|---|---|
Molecular Formula |
C21H16Cl2O3 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3,4-bis[(4-chlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C21H16Cl2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2 |
InChI Key |
HAUZFJGLZJQHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


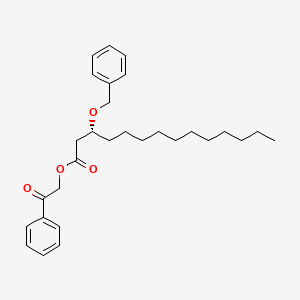
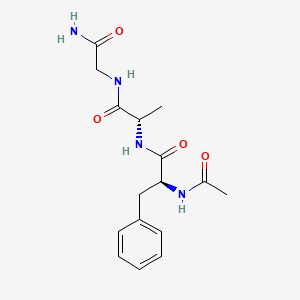
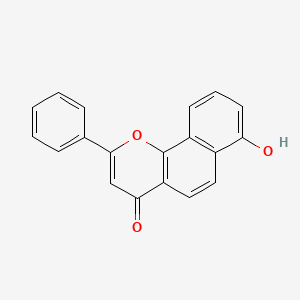
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)
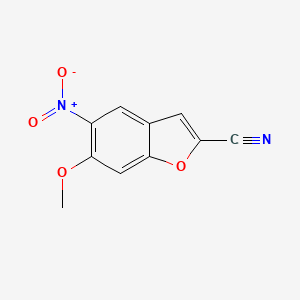
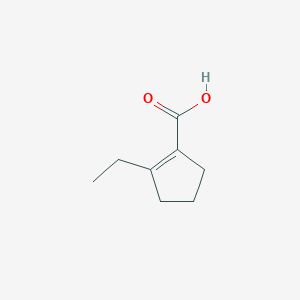
![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)
